2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide is a synthetic organic compound It is characterized by the presence of a nitrile group, a pyridylamino group, and a tetramethylbutyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the prop-2-enamide backbone: This can be achieved through the reaction of an appropriate alkene with an amide.
Introduction of the nitrile group: This step might involve the use of a nitrile-forming reagent such as cyanogen bromide.
Attachment of the pyridylamino group: This could be done through a nucleophilic substitution reaction using a pyridine derivative.
Incorporation of the tetramethylbutyl group: This step may involve the use of a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Examples include 2-Nitrilo-3-(2-pyridylamino)prop-2-enamide , N-(1,1,3,3-tetramethylbutyl)prop-2-enamide , and 3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide .
2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide: can be compared with other nitrile-containing compounds, pyridylamino derivatives, or tetramethylbutyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
(Z)-2-cyano-3-(pyridin-2-ylamino)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-16(2,3)12-17(4,5)21-15(22)13(10-18)11-20-14-8-6-7-9-19-14/h6-9,11H,12H2,1-5H3,(H,19,20)(H,21,22)/b13-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUNCNJNROTERY-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C(=CNC1=CC=CC=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)NC(=O)/C(=C\NC1=CC=CC=N1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.